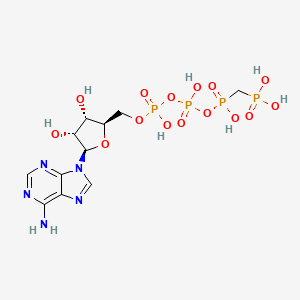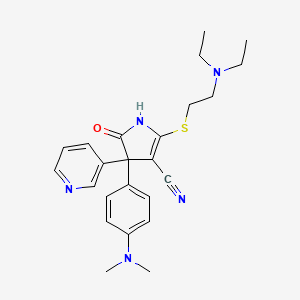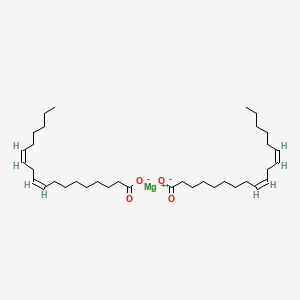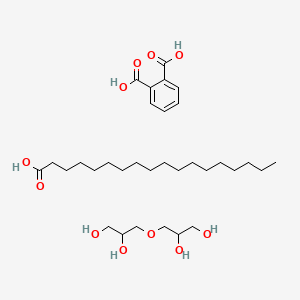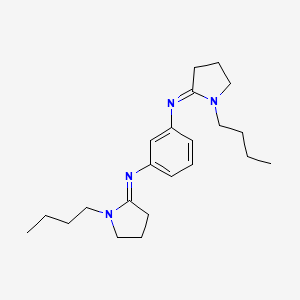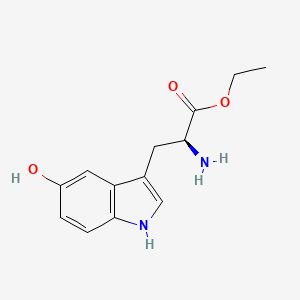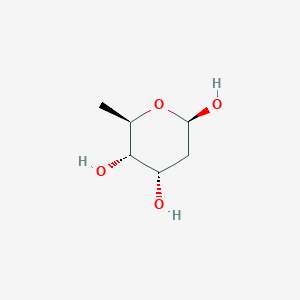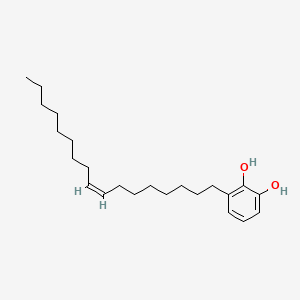
Heptadecenylcatechol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecenylcatechol is an organic compound with the molecular formula C23H38O2 It is a derivative of catechol, where a heptadecenyl group is substituted at one of the hydroxyl positions
準備方法
Synthetic Routes and Reaction Conditions: Heptadecenylcatechol can be synthesized through several methods. One common approach involves the alkylation of catechol with heptadecenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the catechol, followed by the addition of the heptadecenyl halide to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions: Heptadecenylcatechol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.
Reduction: Reduction of this compound can lead to the formation of catechol derivatives with reduced functional groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Quinones
Reduction: Reduced catechol derivatives
Substitution: Alkylated or acylated catechol derivatives
科学的研究の応用
Heptadecenylcatechol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound’s antioxidant properties make it a candidate for the development of drugs aimed at reducing oxidative stress-related diseases.
Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants.
作用機序
The mechanism of action of heptadecenylcatechol involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl groups can participate in redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can modulate cellular signaling pathways and induce oxidative stress, which may contribute to its antimicrobial and antioxidant activities .
類似化合物との比較
Heptadecenylcatechol can be compared with other catechol derivatives, such as:
3-Heptadecylcatechol: Similar in structure but with a saturated heptadecyl group instead of an unsaturated heptadecenyl group.
Catechol: The parent compound with two hydroxyl groups on a benzene ring.
Hydroquinone: A similar compound with hydroxyl groups in the para position on the benzene ring.
Uniqueness: Its unsaturated alkyl chain can participate in additional chemical reactions, providing opportunities for further functionalization and application .
特性
CAS番号 |
54954-20-0 |
|---|---|
分子式 |
C23H38O2 |
分子量 |
346.5 g/mol |
IUPAC名 |
3-[(Z)-heptadec-8-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h9-10,17,19-20,24-25H,2-8,11-16,18H2,1H3/b10-9- |
InChIキー |
XOVWSFACOVXOLB-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


